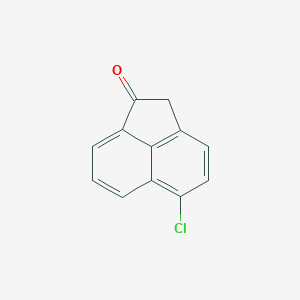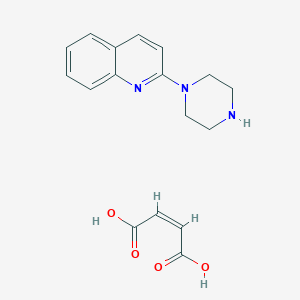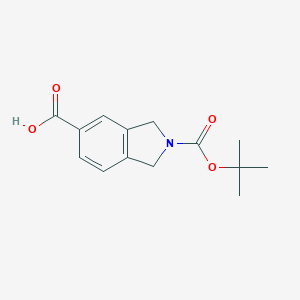
2-(Tert-Butoxycarbonyl)isoindolin-5-carbonsäure
Übersicht
Beschreibung
2-(Tert-butoxycarbonyl)isoindoline-5-carboxylic acid is a compound that is not directly mentioned in the provided papers, but it is related to the tert-butoxycarbonyl (Boc) protected compounds discussed. The Boc group is commonly used in organic synthesis to protect amines, particularly in the synthesis of peptides and amino acid derivatives . The isoindoline structure is a bicyclic system that is found in various bioactive compounds and pharmaceuticals.
Synthesis Analysis
The synthesis of related Boc-protected compounds involves various strategies, such as the use of modified Pictet-Spengler reactions to obtain high yields and enantiomeric excess , or the alkylation of N-(diphenylmethylene)glycine tert-butyl ester with pinacol (chloromethyl)boronate . These methods demonstrate the versatility and efficiency of synthesizing Boc-protected compounds, which could be applied to the synthesis of 2-(Tert-butoxycarbonyl)isoindoline-5-carboxylic acid.
Molecular Structure Analysis
The molecular structure of Boc-protected compounds can be confirmed using various spectroscopic methods such as NMR, MS, FT-IR, and X-ray crystallography . For example, the crystal structure of a related compound, tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate, was determined by X-ray single crystal diffraction, and its DFT-optimized structure matched the crystal structure .
Chemical Reactions Analysis
Boc-protected compounds can undergo various chemical reactions, including selective cleavage of the Boc group, which is a common step in peptide synthesis . The Boc group can be removed under acidic conditions without affecting other functional groups in the molecule. Additionally, these compounds can be used as intermediates in the synthesis of more complex molecules, such as dipeptides .
Physical and Chemical Properties Analysis
The physical and chemical properties of Boc-protected compounds can be studied using computational methods such as DFT. These studies can reveal information about the molecular electrostatic potential and frontier molecular orbitals, which are important for understanding the reactivity and interactions of the compound . The solubility, melting point, and stability of these compounds can vary depending on the specific structure and substituents present.
Wissenschaftliche Forschungsanwendungen
Entwicklung spirocyclischer Verbindungen
Spirocyclische Verbindungen sind in der medizinischen Chemie aufgrund ihrer dreidimensionalen strukturellen Komplexität von entscheidender Bedeutung. 2-(Tert-Butoxycarbonyl)isoindolin-5-carbonsäure wird als Vorläufer bei der Synthese von spirocyclischen Bausteinen verwendet, die zu neuen Bereichen der chemischen Raumerkundung führen können .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .
Eigenschaften
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-dihydroisoindole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-14(2,3)19-13(18)15-7-10-5-4-9(12(16)17)6-11(10)8-15/h4-6H,7-8H2,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUVSWGUHNFPCCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(C1)C=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80586079 | |
| Record name | 2-(tert-Butoxycarbonyl)-2,3-dihydro-1H-isoindole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80586079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
149353-71-9 | |
| Record name | 2-(tert-Butoxycarbonyl)-2,3-dihydro-1H-isoindole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80586079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-isoindole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-6-carboxylic acid](/img/structure/B129833.png)
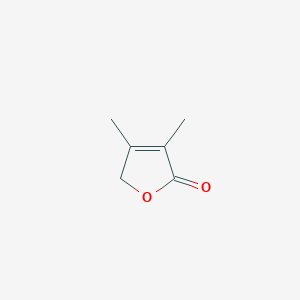
![5-(2-aminoethyl)-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B129842.png)

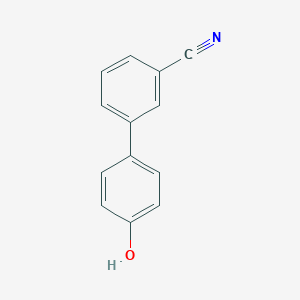
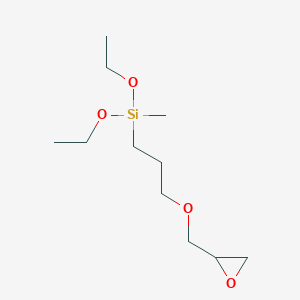
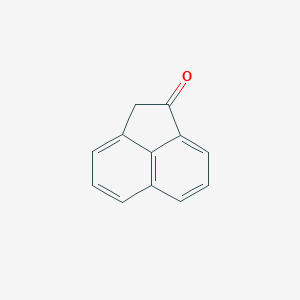
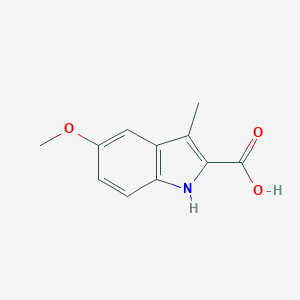
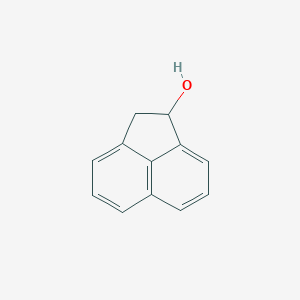

![S-[2-[acetyl(cyano)amino]ethyl] ethanethioate](/img/structure/B129861.png)
